3-(Benzotriazol-1-yl)propanehydrazide
Overview
Description
3-(Benzotriazol-1-yl)propanehydrazide is an organic compound with the molecular formula C₉H₁₁N₅O and a molecular weight of 205.221 g/mol. This compound is part of the benzotriazole family, which is known for its versatility in synthetic chemistry and its applications in various fields such as medicinal chemistry, material science, and industrial processes .
Preparation Methods
The synthesis of 3-(Benzotriazol-1-yl)propanehydrazide typically involves the reaction of benzotriazole with a suitable hydrazide precursor. One common method includes the condensation of 1-cyanoalkylbenzotriazoles with hydrazine hydrate, followed by deamination with sodium nitrite . This method is advantageous due to the stability and reactivity of benzotriazole, which can be easily introduced into the molecule and removed after the reaction sequence .
Chemical Reactions Analysis
3-(Benzotriazol-1-yl)propanehydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(Benzotriazol-1-yl)propanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of various heterocyclic compounds and as a catalyst in organic reactions.
Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and protein binding.
Medicine: Benzotriazole derivatives, including this compound, have been explored for their anticancer, antifungal, antibacterial, and antiviral activities.
Industry: It is used in the production of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-(Benzotriazol-1-yl)propanehydrazide involves its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π–π stacking . These interactions enable the compound to bind with enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
3-(Benzotriazol-1-yl)propanehydrazide can be compared with other benzotriazole derivatives such as:
3-(1H-Benzotriazol-1-yl)-1-(4-methoxyphenyl)-1-oxopropan-2-yl benzoate: Known for its anticancer properties.
1-(1H-Benzotriazol-1-yl)-3-chloroacetone: Used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in diverse fields.
Properties
IUPAC Name |
3-(benzotriazol-1-yl)propanehydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c10-11-9(15)5-6-14-8-4-2-1-3-7(8)12-13-14/h1-4H,5-6,10H2,(H,11,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDIPGBEMNGVDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101328103 | |
Record name | 3-(benzotriazol-1-yl)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101328103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26665521 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
194934-34-4 | |
Record name | 3-(benzotriazol-1-yl)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101328103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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